10-Nitrooleate
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Overview
Description
10-Nitrooleate, also known as 10-nitro-9-trans-octadecenoic acid, is a nitrated unsaturated fatty acid. It is an endogenous lipid-derived signaling molecule that functions as a potent ligand for peroxisome proliferator-activated receptor gamma (PPARγ). This compound is known for its anti-inflammatory properties and its ability to modulate various biological processes .
Preparation Methods
10-Nitrooleate is synthesized through the nitration of oleic acid. The nitration process can be mediated by peroxynitrite, acidified nitrite, and myeloperoxidase in the presence of hydrogen peroxide and nitrite . The reaction conditions typically involve:
Reagents: Oleic acid, peroxynitrite, acidified nitrite, hydrogen peroxide, and myeloperoxidase.
Conditions: The reaction is carried out under controlled temperature and pH to ensure the selective nitration of oleic acid.
Chemical Reactions Analysis
10-Nitrooleate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different products, depending on the oxidizing agents used.
Reduction: Reduction of this compound can lead to the formation of amino derivatives.
Substitution: It can undergo substitution reactions where the nitro group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
10-Nitrooleate has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study nitrated fatty acids and their chemical properties.
Biology: It plays a role in cellular signaling pathways and is studied for its effects on cell differentiation and proliferation.
Industry: It is used in research and development for creating new pharmaceuticals and understanding lipid signaling mechanisms.
Mechanism of Action
The mechanism of action of 10-Nitrooleate involves the activation of PPARγ, a nuclear hormone receptor that regulates the expression of genes involved in lipid metabolism, inflammation, and cell growth. By binding to PPARγ, this compound modulates the transcription of target genes, leading to anti-inflammatory effects and other biological responses. Additionally, it can exert effects through PPAR-independent mechanisms, such as inhibiting the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway .
Comparison with Similar Compounds
10-Nitrooleate is unique among nitrated fatty acids due to its specific structure and biological activity. Similar compounds include:
9-Nitrooleate: Another regioisomer of nitrooleate, formed in approximately equal proportions with this compound during the nitration of oleic acid.
12-Nitrolinoleate: A nitrated linoleic acid with similar signaling properties.
Cholesteryl nitrolinoleate: A nitrated cholesterol ester with distinct biological functions.
These compounds share some common properties with this compound but differ in their specific biological activities and mechanisms of action.
Properties
Molecular Formula |
C18H33NO4 |
---|---|
Molecular Weight |
327.5 g/mol |
IUPAC Name |
(Z)-10-nitrooctadec-9-enoic acid |
InChI |
InChI=1S/C18H33NO4/c1-2-3-4-5-8-11-14-17(19(22)23)15-12-9-6-7-10-13-16-18(20)21/h15H,2-14,16H2,1H3,(H,20,21)/b17-15- |
InChI Key |
WRADPCFZZWXOTI-ICFOKQHNSA-N |
Isomeric SMILES |
CCCCCCCC/C(=C/CCCCCCCC(=O)O)/[N+](=O)[O-] |
Canonical SMILES |
CCCCCCCCC(=CCCCCCCCC(=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
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